1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is an organic compound that features a cyclohexane ring substituted with a nitrile group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzyl chloride with cyclohexanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of a cyclohexanecarbonitrile.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a nitrile group.
4-Fluoro-3-(trifluoromethyl)phenol: Features a hydroxyl group instead of a nitrile group.
Uniqueness
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the combination of its cyclohexane ring, nitrile group, and the fluoro and trifluoromethyl substituents on the phenyl ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13F4N |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H13F4N/c15-12-5-4-10(8-11(12)14(16,17)18)13(9-19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
ZWZOKXNRGJYJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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